molecular formula C22H20N4O2S B2916426 2-(1H-indol-2-yl)-N-(4-morpholinophenyl)thiazole-4-carboxamide CAS No. 1172051-18-1

2-(1H-indol-2-yl)-N-(4-morpholinophenyl)thiazole-4-carboxamide

Cat. No.: B2916426
CAS No.: 1172051-18-1
M. Wt: 404.49
InChI Key: DSWZYXYYJIZQKO-UHFFFAOYSA-N
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Description

2-(1H-indol-2-yl)-N-(4-morpholinophenyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.
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Biological Activity

The compound 2-(1H-indol-2-yl)-N-(4-morpholinophenyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole ring fused with a thiazole moiety, which is known for its diverse biological activities. The presence of a morpholine group enhances its solubility and bioavailability. The following table summarizes the key structural components:

ComponentDescription
Indole RingAromatic heterocycle
ThiazoleFive-membered ring containing sulfur
MorpholineSix-membered ring with nitrogen
Carboxamide GroupFunctional group enhancing reactivity

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Pro-inflammatory Cytokines : Compounds with indole and thiazole cores have shown effectiveness in reducing levels of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in vitro. For instance, studies demonstrated that derivatives could inhibit LPS-induced cytokine production in RAW264.7 cells, suggesting potential use in treating inflammatory diseases .
  • Antiviral Activity : Thiazole derivatives have been noted for their antiviral properties, particularly against hepatitis C virus (HCV). Compounds similar to our target compound have been reported to exhibit significant antiviral activity by inhibiting viral replication .

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound. Below is a summary of findings from various research articles:

Study ReferenceBiological ActivityIC50 Value (μM)Notes
Inhibition of HCV NS5B polymerase32.2High efficacy compared to standards
Anti-inflammatory effects10.992 (NO)Effective in reducing cytokines
Antileishmanial activityNot specifiedPromising results against L. infantum

Case Studies

  • Anti-inflammatory Activity : A study involving the compound's analogs demonstrated significant inhibition of LPS-induced cytokine release in RAW264.7 cells. The most potent analog exhibited an IC50 value for NO production at 10.992 μM, indicating strong anti-inflammatory potential .
  • Antiviral Efficacy : Another investigation highlighted that thiazole derivatives related to our compound showed over 95% inhibition of HCV replication in vitro, with an IC50 value as low as 0.35 μM . This positions them as promising candidates for further development as antiviral agents.
  • Leishmanicidal Activity : Compounds derived from similar scaffolds demonstrated significant activity against Leishmania species, showcasing their potential in treating parasitic infections .

Properties

IUPAC Name

2-(1H-indol-2-yl)-N-(4-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c27-21(23-16-5-7-17(8-6-16)26-9-11-28-12-10-26)20-14-29-22(25-20)19-13-15-3-1-2-4-18(15)24-19/h1-8,13-14,24H,9-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWZYXYYJIZQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CSC(=N3)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.